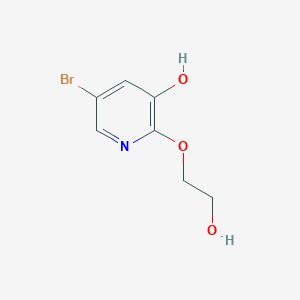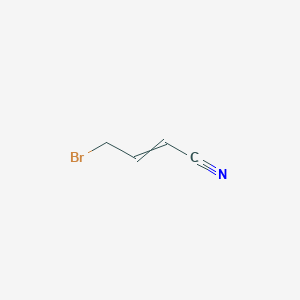
4-bromobut-2-enenitrile
Overview
Description
4-Bromobut-2-enenitrile, also known as (2E)-4-bromo-2-butenenitrile, is an organic compound with the molecular formula C4H4BrN. It is a liquid at room temperature and is known for its reactivity due to the presence of both a bromine atom and a nitrile group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
It is known to be used as an important intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Result of Action
The molecular and cellular effects of 4-bromobut-2-enenitrile’s action would depend on the specific reactions it is involved in. As an intermediate in organic synthesis, it could contribute to the formation of a wide variety of different compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be unstable in light and air, and should be stored in a dry, sealed container away from light .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobut-2-enenitrile can be synthesized through several methods. One common method involves the bromination of but-2-enenitrile. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobut-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2).
Addition Reactions: The double bond in the compound can participate in addition reactions with reagents like hydrogen (H2) in the presence of a catalyst, or halogens (X2).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form but-2-ynenitrile.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH).
Major Products:
Substitution: Formation of 4-hydroxybut-2-enenitrile or 4-aminobut-2-enenitrile.
Addition: Formation of 4,4-dibromobut-2-enenitrile or 4-bromo-2-butanenitrile.
Elimination: Formation of but-2-ynenitrile.
Scientific Research Applications
4-Bromobut-2-enenitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Research into potential therapeutic agents often involves this compound as a precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
3-Bromopropionitrile: Similar in structure but lacks the double bond, making it less reactive in certain addition reactions.
4-Chlorobut-2-enenitrile: Chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.
But-2-enenitrile: Lacks the halogen atom, making it less versatile in substitution reactions.
Uniqueness: 4-Bromobut-2-enenitrile is unique due to the combination of a bromine atom and a nitrile group along with a double bond, providing a versatile platform for various chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
IUPAC Name |
4-bromobut-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN/c5-3-1-2-4-6/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQQWHOUZPHKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42879-03-8 | |
| Record name | 4-bromobut-2-enenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-bromobut-2-enenitrile in the synthesis of pyrazolopyridine derivatives?
A1: this compound plays a crucial role as a reactant in the tandem reaction with 5-carbonylpyrazole derivatives, ultimately leading to the formation of pyrazolopyridine derivatives. [] This reaction exploits the electrophilic nature of the bromine atom and the reactivity of the unsaturated nitrile group in this compound to facilitate the formation of the desired pyrazolopyridine structure.
Q2: Could you elaborate on the structural features of this compound that make it suitable for this reaction?
A2: this compound (molecular formula: C4H4BrN) possesses key structural features that contribute to its reactivity. The presence of both an electrophilic bromine atom and an activated double bond due to the conjugated nitrile group makes it a versatile building block. In the reaction with 5-carbonylpyrazole derivatives, the bromine atom acts as a leaving group, while the double bond undergoes nucleophilic attack, enabling the formation of the new ring system characteristic of pyrazolopyridines. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


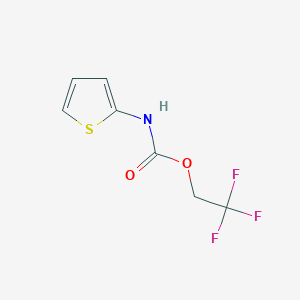

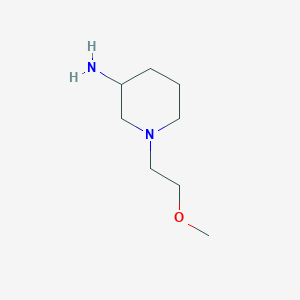

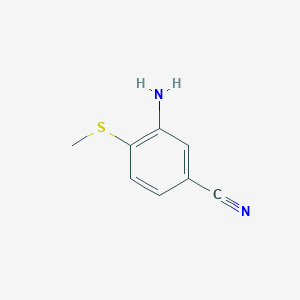


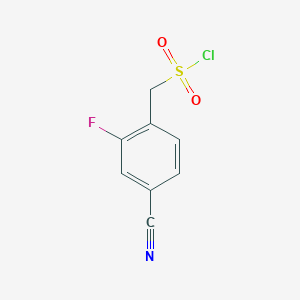

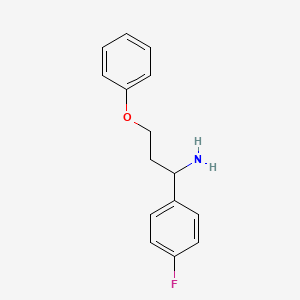

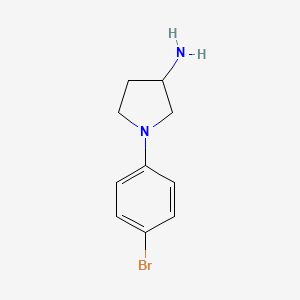
![{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol](/img/structure/B1523952.png)
